molecular formula C11H11O5- B15166843 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate CAS No. 494868-91-6

3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate

Cat. No.: B15166843
CAS No.: 494868-91-6
M. Wt: 223.20 g/mol
InChI Key: XFUOBTVLEPNFKR-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods would need to be optimized for large-scale production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical studies.

    Industry: Uses in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-4-(furan-2-yl)but-3-enoate
  • 3-(Propoxycarbonyl)-4-(furan-2-yl)but-3-enoate
  • 3-(Butoxycarbonyl)-4-(furan-2-yl)but-3-enoate

Uniqueness

3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and interactions compared to similar compounds with different alkoxycarbonyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

494868-91-6

Molecular Formula

C11H11O5-

Molecular Weight

223.20 g/mol

IUPAC Name

3-ethoxycarbonyl-4-(furan-2-yl)but-3-enoate

InChI

InChI=1S/C11H12O5/c1-2-15-11(14)8(7-10(12)13)6-9-4-3-5-16-9/h3-6H,2,7H2,1H3,(H,12,13)/p-1

InChI Key

XFUOBTVLEPNFKR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)CC(=O)[O-]

Origin of Product

United States

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